molecular formula C7H11FO2 B13906775 4-(Fluoromethyl)-4-hydroxycyclohexan-1-one

4-(Fluoromethyl)-4-hydroxycyclohexan-1-one

Cat. No.: B13906775
M. Wt: 146.16 g/mol
InChI Key: PSSZGWCYPRHYAK-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-4-hydroxycyclohexan-1-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of both a fluoromethyl group and a hydroxyl group on the cyclohexanone ring makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluoromethylation of cyclohexanone derivatives using fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction conditions often require a solvent like dichloromethane and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors that allow for better control over reaction parameters and higher yields. Enzymatic synthesis using fluorinases has also been explored for the production of fluorinated compounds, offering a more environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoromethyl)-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols under basic conditions.

Major Products:

Scientific Research Applications

4-(Fluoromethyl)-4-hydroxycyclohexan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-4-hydroxycyclohexan-1-one is largely dependent on its interaction with biological targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

  • 4-(Chloromethyl)-4-hydroxycyclohexan-1-one
  • 4-(Bromomethyl)-4-hydroxycyclohexan-1-one
  • 4-(Methyl)-4-hydroxycyclohexan-1-one

Comparison: 4-(Fluoromethyl)-4-hydroxycyclohexan-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it more resistant to metabolic degradation and enhances its potential as a pharmaceutical intermediate compared to its chlorinated or brominated counterparts .

Properties

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

IUPAC Name

4-(fluoromethyl)-4-hydroxycyclohexan-1-one

InChI

InChI=1S/C7H11FO2/c8-5-7(10)3-1-6(9)2-4-7/h10H,1-5H2

InChI Key

PSSZGWCYPRHYAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(CF)O

Origin of Product

United States

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